molecular formula C55H81N7O15S B14774541 tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

Cat. No.: B14774541
M. Wt: 1112.3 g/mol
InChI Key: IFMIXAJBFNBYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is a complex compound that combines several functional groups and linkers. It is primarily used in biochemical and pharmaceutical research due to its unique properties, which include the ability to act as a linker for bioconjugation and drug delivery systems. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer, a biotin moiety, and a tert-butyloxycarbonyl (t-Boc) protected hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide involves multiple steps, each requiring specific reagents and conditions:

    Fmoc Protection: The initial step involves the protection of the amine group with an Fmoc group. This is typically achieved using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

    PEGylation: The next step is the attachment of the PEG4 spacer. This is usually done through a nucleophilic substitution reaction where the Fmoc-protected amine reacts with a PEG4 linker.

    Biotinylation: The biotin moiety is then introduced through an amide bond formation. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    t-Boc Protection: Finally, the hydrazide group is protected with a t-Boc group using t-Boc anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Using techniques like column chromatography and recrystallization.

    Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide undergoes several types of chemical reactions:

    Deprotection: Removal of the Fmoc and t-Boc groups under basic conditions (e.g., piperidine for Fmoc and TFA for t-Boc).

    Conjugation: Formation of amide bonds with primary amines using coupling reagents.

    Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    t-Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reagents: EDC, NHS, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

    Deprotected Amine: After Fmoc removal.

    Deprotected Hydrazide: After t-Boc removal.

    Bioconjugates: When conjugated with biomolecules like peptides or proteins.

Scientific Research Applications

N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization or detection of biotinylated molecules.

    PEG Spacer: Enhances solubility and reduces immunogenicity.

    Hydrazide Group: Can form hydrazone bonds with aldehydes and ketones, useful in bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-amido-PEG4-acid: Lacks the biotin and t-Boc-hydrazide groups.

    Fmoc-N-amido-PEG4-amine: Similar structure but without the biotin and t-Boc protection.

    Biotin-PEG4-NHS: Contains biotin and PEG4 but lacks the Fmoc and t-Boc groups.

Uniqueness

N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is unique due to its combination of functional groups, making it highly versatile for various bioconjugation and drug delivery applications.

Properties

Molecular Formula

C55H81N7O15S

Molecular Weight

1112.3 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate

InChI

InChI=1S/C55H81N7O15S/c1-55(2,3)77-54(68)60-59-49(64)20-24-69-28-32-73-36-38-75-34-30-71-26-22-61(50(65)15-9-8-14-47-52-45(41-78-47)57-53(67)58-52)23-27-72-31-35-76-39-37-74-33-29-70-25-21-56-48(63)18-19-51(66)62-40-44-12-5-4-10-42(44)16-17-43-11-6-7-13-46(43)62/h4-7,10-13,45,47,52H,8-9,14-15,18-41H2,1-3H3,(H,56,63)(H,59,64)(H,60,68)(H2,57,58,67)

InChI Key

IFMIXAJBFNBYMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)C(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

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